Oxazole-5-carboxamide

Descripción general

Descripción

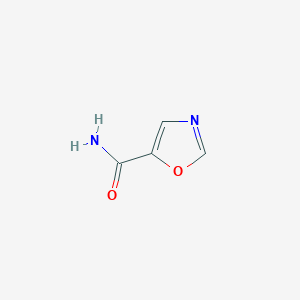

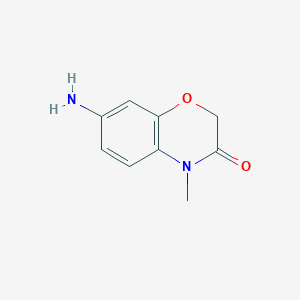

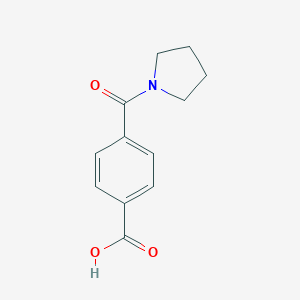

Oxazole-5-carboxamide is a compound that belongs to the class of organic compounds known as 2-heteroaryl carboxamides . These are compounds containing a heteroaromatic ring that carries a carboxamide group .

Synthesis Analysis

The synthesis of Oxazole-5-carboxamide involves several steps. The O-Oxazole (Oo) was refluxed with urea in ethanol to cyclize directly to the amino-ester. Boc-protection of the amino-ester was accomplished using a mixture of Boc-anhydride and DMAP. Due to the poor nucleophilicity of the aryl amine, DMAP is absolutely necessary for the acylation to occur. Saponification was accomplished with sodium hydroxide to provide the final monomeric unit .Molecular Structure Analysis

Oxazole-5-carboxamide has a molecular formula of C4H4N2O2 . The ring structure of Oxazole is planar and aromatic . The aromaticity is due to the 6 π electrons forming a conjugated system .Chemical Reactions Analysis

Oxazole-5-carboxamide is involved in various chemical reactions. The reactivity of their methylene and carbonyl groups is synthetically valuable and can be further expanded by the addition of other functional groups .Physical And Chemical Properties Analysis

Oxazole-5-carboxamide is a colorless liquid under normal conditions with a characteristic smell . It is weakly basic but more than isoxazole . Its dipole moment is 1.5D .Aplicaciones Científicas De Investigación

Antimicrobial Activity

Oxazole derivatives, including Oxazole-5-carboxamide, have been found to exhibit significant antimicrobial activity . The presence of the oxazole nucleus in these compounds contributes to their ability to inhibit the growth of various types of bacteria and fungi .

Anticancer Activity

Oxazole-5-carboxamide and its derivatives have been studied for their potential anticancer properties . These compounds have shown promising results in inhibiting the growth of cancer cells in various studies .

Antitubercular Activity

Research has shown that Oxazole-5-carboxamide can have antitubercular properties . This makes it a potential candidate for the development of new antitubercular drugs .

Anti-inflammatory Activity

Oxazole-5-carboxamide has been found to exhibit anti-inflammatory activity . This property makes it a potential candidate for the development of new anti-inflammatory drugs .

Antidiabetic Activity

Studies have shown that Oxazole-5-carboxamide can have antidiabetic properties . This suggests that it could be used in the development of new treatments for diabetes .

Antiobesity Activity

Oxazole-5-carboxamide has been found to exhibit antiobesity activity . This property could potentially be harnessed in the development of new treatments for obesity .

Antioxidant Activity

Oxazole-5-carboxamide has been found to exhibit antioxidant activity . This property could potentially be harnessed in the development of new treatments for conditions related to oxidative stress .

Role in Drug Discovery

Oxazole-5-carboxamide is an important heterocyclic compound in pharmaceutical chemistry and is considered as the main structure of many biologically active compounds . It plays a significant role in drug discovery, contributing to the development of new drugs with diverse biological activities .

Safety and Hazards

In case of accidental release, avoid dust formation, breathing mist, gas or vapors, and contact with skin and eye. Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

Direcciones Futuras

The development of efficient synthetic strategies for the preparation of novel 2’-carboxyl isoflavones and their recyclization products, pyrazoles and oxazoles, is a promising future direction . Utilizing readily accessible starting materials and mild reaction conditions, the synthesis affords valuable compounds with good to excellent yields .

Mecanismo De Acción

Target of Action

Oxazole-5-carboxamide is a heterocyclic compound with a wide spectrum of biological activities Oxazole derivatives are known to interact with various receptors and enzymes in the biological environment due to their electron-abundant aspect .

Mode of Action

It’s known that oxazole compounds can interact with their targets through unique specific interactions . For instance, some oxazole compounds were envisioned to be formal imidazole mimics, placing a long pair of electrons to the DNA minor groove .

Biochemical Pathways

Oxazole derivatives have been shown to exhibit a broad range of pharmacological properties, including antimicrobial, anticancer, antitubercular, anti-inflammatory, antidiabetic, antiobesity, and antioxidant activities . These activities suggest that Oxazole-5-carboxamide may affect multiple biochemical pathways.

Result of Action

Oxazole derivatives have been shown to exhibit a broad range of pharmacological properties . This suggests that Oxazole-5-carboxamide may have diverse molecular and cellular effects.

Propiedades

IUPAC Name |

1,3-oxazole-5-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4N2O2/c5-4(7)3-1-6-2-8-3/h1-2H,(H2,5,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXNFUCNDPLBTMF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(OC=N1)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30624697 | |

| Record name | 1,3-Oxazole-5-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30624697 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

112.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Oxazole-5-carboxamide | |

CAS RN |

158178-93-9 | |

| Record name | 1,3-Oxazole-5-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30624697 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3-oxazole-5-carboxamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![8-(5-Hydroxy-4-methoxy-6-methyloxan-2-yl)oxy-5,19-dimethyl-15,18,20-trioxapentacyclo[14.5.1.04,13.05,10.019,22]docosa-1(21),10-dien-14-one](/img/structure/B136590.png)

![(1R,3Z,5S,8Z,12Z,15S)-5,17-dihydroxy-18-[(2S)-1-hydroxypropan-2-yl]-4,8,12,15-tetramethylbicyclo[13.3.0]octadeca-3,8,12,17-tetraen-16-one](/img/structure/B136618.png)